molecular formula C13H18N2O2 B8462175 1-[2-Hydroxy-4-(4-methyl-piperazin-1-yl)-phenyl]-ethanone

1-[2-Hydroxy-4-(4-methyl-piperazin-1-yl)-phenyl]-ethanone

Cat. No. B8462175
M. Wt: 234.29 g/mol
InChI Key: VLZNEYILVVHAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08614220B2

Procedure details

To a solution of 1-[2-hydroxy-4-(4-methyl-piperazin-1-yl)-phenyl]-ethanone (5.22 g, 22.2 mmol) in DMA (50 mL) NaOH (2.67 g, 66.6 mmol) was added. The mixture was stirred at room temperature for 1 h, after which time 11.1 g (66.7 mmol) of 2-bromo-2-methylpropanamide was added and the mixture was stirred at room temperature overnight. 8.01 g (200 mmol) of NaOH was added and the resulting mixture was stirred at 100° C. for 2 h, then 50 mL of water was added and the mixture was stirred at 100° C. for 1 h. After cooling to room temperature, the mixture was concentrated and then diluted with DCM and washed with water, dried over sodium sulfate and concentrated. The crude solid was purified by flash chromatography on silica gel (eluant: DCM/EtOH 95/5) to afford 1.51 g of the title compound (30% yield).
Quantity
5.22 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step Two
Name
Quantity
8.01 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
30%

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[C:6]([N:8]2[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]2)[CH:5]=[CH:4][C:3]=1[C:15](=[O:17])[CH3:16].CC([N:21](C)C)=O.BrC(C)(C)C(N)=O.[OH-].[Na+]>O>[NH2:21][C:2]1[CH:7]=[C:6]([N:8]2[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]2)[CH:5]=[CH:4][C:3]=1[C:15](=[O:17])[CH3:16] |f:3.4|

Inputs

Step One
Name
Quantity
5.22 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)N1CCN(CC1)C)C(C)=O
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
11.1 g
Type
reactant
Smiles
BrC(C(=O)N)(C)C
Step Three
Name
Quantity
8.01 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 100° C. for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at 100° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with DCM
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude solid was purified by flash chromatography on silica gel (eluant: DCM/EtOH 95/5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=CC(=C1)N1CCN(CC1)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.